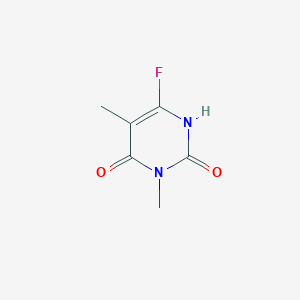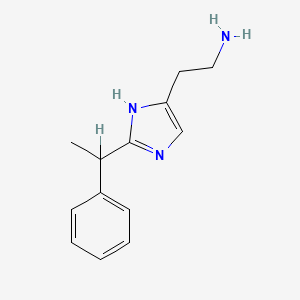
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is an organic compound that belongs to the class of imidazole derivatives This compound features an imidazole ring substituted with a phenylethyl group and an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of 1-phenylethylamine with imidazole derivatives under specific conditions. One common method includes the use of lithium aluminium hydride (LiAlH4) for the reduction of amides derived from mandelic acids and 1-phenylethylamines . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the complete reduction of the amide to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the ethanamine chain or the imidazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group allows the compound to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates neurotransmission and can influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A primary amine with a similar structure but lacking the imidazole ring.
N-Phenylethylimidazole: Similar to the target compound but with different substitution patterns on the imidazole ring.
2-Phenylethylamine: Another related compound with a simpler structure.
Uniqueness
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is unique due to the presence of both the phenylethyl group and the imidazole ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
110010-60-1 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-[2-(1-phenylethyl)-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H17N3/c1-10(11-5-3-2-4-6-11)13-15-9-12(16-13)7-8-14/h2-6,9-10H,7-8,14H2,1H3,(H,15,16) |
Clé InChI |
OSUZWMQGCNXLQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=NC=C(N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



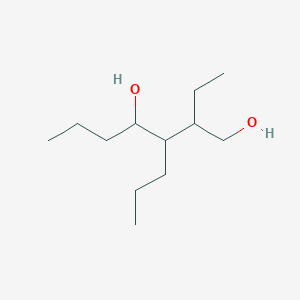

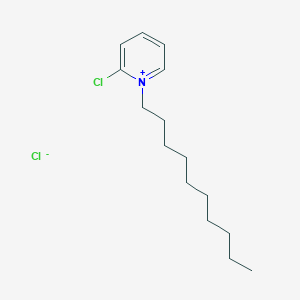
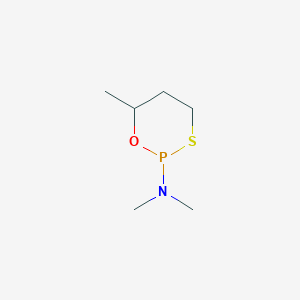
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
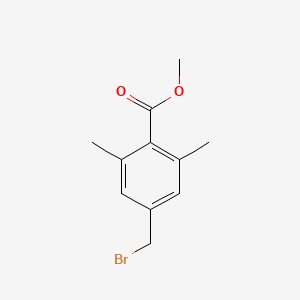

![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
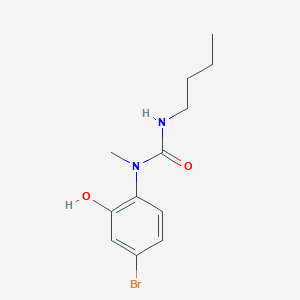
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
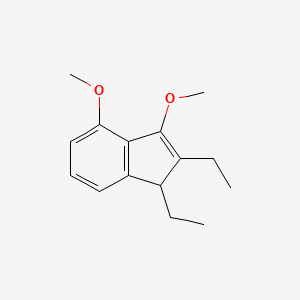
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
